5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorobenzyl-substituted piperazine ring, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Substitution reactions: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, often using chlorobenzyl chloride and chlorophenyl halides.
Piperazine ring formation: The piperazine ring is typically formed through the reaction of appropriate amines with dihaloalkanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can occur at the chlorobenzyl and chlorophenyl groups, potentially leading to the formation of corresponding benzyl and phenyl derivatives.
Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the chlorobenzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Benzyl and phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound serves as a building block for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities.
Biology
Biological assays: The compound is used in various biological assays to study its potential effects on cellular processes and pathways.
Medicine
Drug development: Due to its unique structure, the compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry
Material science:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: It may bind to specific receptors on the cell surface, modulating their activity.
Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of signaling pathways: It may influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Chlorobenzyl-substituted piperazines: Compounds with similar piperazine rings but different substituents on the benzyl group.
Uniqueness
Structural complexity: The unique combination of tert-butyl, chlorobenzyl, and chlorophenyl groups in the compound’s structure sets it apart from other similar compounds.
Potential biological activities: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H31Cl2N5 |
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Molecular Weight |
508.5 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H31Cl2N5/c1-19-26(21-7-11-23(30)12-8-21)27-31-24(28(2,3)4)17-25(35(27)32-19)34-15-13-33(14-16-34)18-20-5-9-22(29)10-6-20/h5-12,17H,13-16,18H2,1-4H3 |
InChI Key |
OJXOTQKKKNSKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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